N,5-dimethyl-1,2,4-oxadiazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,5-dimethyl-1,2,4-oxadiazol-3-amine is a heterocyclic compound that contains nitrogen and oxygen atoms within its structure. This compound belongs to the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Mechanism of Action
Target of Action
1,2,4-oxadiazoles, the core structure of this compound, are known to be incorporated in many experimental, investigational, and marketed drugs . They are being intensively investigated as compounds with valuable pharmacological activity .
Mode of Action
1,2,4-oxadiazoles are known to interact with various biological targets due to their versatile nature . The specific interactions and resulting changes would depend on the particular biological target and the context of the biochemical pathway involved.
Biochemical Pathways
activities . The affected pathways and their downstream effects would be specific to the particular biological target and the disease context.
Result of Action
Compounds with the 1,2,4-oxadiazole core have been shown to exhibit various forms of biological activity .
Action Environment
It’s worth noting that the synthesis of 1,2,4-oxadiazoles can be achieved at room temperature , suggesting that the compound might be stable under normal environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,5-dimethyl-1,2,4-oxadiazol-3-amine typically involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles in toluene to obtain the desired oxadiazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,5-dimethyl-1,2,4-oxadiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like toluene or ethanol .
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
N,5-dimethyl-1,2,4-oxadiazol-3-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anti-infective agent, with activities against bacteria, viruses, and parasites.
Agriculture: It is explored for its potential use as a pesticide or herbicide due to its biological activity.
Materials Science: The compound is studied for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,5-dimethyl-1,2,4-oxadiazol-3-amine include other oxadiazole derivatives such as:
- 1,2,3-oxadiazole
- 1,2,5-oxadiazole
- 1,3,4-oxadiazole
Uniqueness
This compound is unique due to its specific substitution pattern, which can lead to distinct biological activities and properties compared to other oxadiazole derivatives.
Properties
IUPAC Name |
N,5-dimethyl-1,2,4-oxadiazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c1-3-6-4(5-2)7-8-3/h1-2H3,(H,5,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UANQHMWHDXKGJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.